molecular formula C14H16ClNO2 B275911 N-(3-chloro-4-ethoxybenzyl)-N-(2-furylmethyl)amine

N-(3-chloro-4-ethoxybenzyl)-N-(2-furylmethyl)amine

Cat. No. B275911
M. Wt: 265.73 g/mol
InChI Key: PSLOSLSAQBXTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-ethoxybenzyl)-N-(2-furylmethyl)amine, commonly known as CEFMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process that involves the use of different reagents and catalysts.

Mechanism of Action

CEFMA has been shown to act as a potent inhibitor of various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It also has a high affinity for the adenosine A1 receptor, which plays a crucial role in the regulation of neurotransmitter release. CEFMA exerts its effects by binding to the active site of these enzymes and receptors, thereby inhibiting their activity.
Biochemical and Physiological Effects:
CEFMA has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. It has been shown to induce apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect neurons from oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

CEFMA has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of CEFMA. One potential area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of new targets for CEFMA, which could lead to the discovery of novel therapeutic agents. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of CEFMA could provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis of CEFMA involves a multi-step process that starts with the reaction between 3-chloro-4-ethoxybenzaldehyde and 2-furylacetonitrile in the presence of a base catalyst. The resulting intermediate is then subjected to reduction using lithium aluminum hydride, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final product, CEFMA, is obtained after the reaction with hydrochloric acid and purification through recrystallization.

Scientific Research Applications

CEFMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has shown promising results in the treatment of different types of cancer, neurological disorders, and inflammation. CEFMA has also been used as a tool to study the mechanism of action of different enzymes and receptors.

properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine

InChI

InChI=1S/C14H16ClNO2/c1-2-17-14-6-5-11(8-13(14)15)9-16-10-12-4-3-7-18-12/h3-8,16H,2,9-10H2,1H3

InChI Key

PSLOSLSAQBXTLO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCC2=CC=CO2)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC2=CC=CO2)Cl

Origin of Product

United States

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